1-Bromo-3-fluoro-5-iodobenzene
Overview
Description
1-Bromo-3-fluoro-5-iodobenzene is an organic compound with the molecular formula C6H3BrFI and a molecular weight of 300.9 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science .
Preparation Methods
1-Bromo-3-fluoro-5-iodobenzene can be synthesized through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids . This reaction allows for the attachment of various substituents to tailor the chemical structure. The reaction conditions typically include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-Bromo-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It serves as a substrate for various coupling reactions, such as the Sonogashira coupling and Heck reaction, which are facilitated by palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Sonogashira coupling with terminal alkynes produces alkynylbenzenes, while the Heck reaction with alkenes yields substituted alkenes .
Scientific Research Applications
1-Bromo-3-fluoro-5-iodobenzene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Research: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-iodobenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions, where the halogen atoms facilitate the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
Bromobenzene (C6H5Br): Similar in structure but lacks the additional halogens, making it less versatile in multi-step synthesis.
Fluorobenzene (C6H5F): Contains only a fluorine atom, resulting in different reactivity and applications.
Iodobenzene (C6H5I): More reactive due to the presence of iodine, but lacks the additional halogens that provide unique reactivity patterns.
The uniqueness of this compound lies in its combination of three different halogens, which allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUKJSVQMVBUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375612 | |
Record name | 1-bromo-3-fluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-85-5 | |
Record name | 1-bromo-3-fluoro-5-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845866-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.